molecular formula C8H6F3N3O3 B1457011 2-Nitro-4-(trifluoromethyl)benzohydrazide CAS No. 830334-29-7

2-Nitro-4-(trifluoromethyl)benzohydrazide

Cat. No.: B1457011
CAS No.: 830334-29-7
M. Wt: 249.15 g/mol
InChI Key: XMPIBCCKRTYERQ-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzohydrazide is an aroyl hydrazine . It has been studied for its potential role in drug development. Clinical trials have shown promising results in the treatment of cancer, and the compound’s antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics.


Synthesis Analysis

The synthesis process of 2-nitro-4-trifluoromethyl benzonitrile, which is closely related to this compound, involves several steps including fluorination, nitration, chlorination, and ammonolysis . This process can reduce the production cost of enterprises, meets the requirement of environmental protection, and is beneficial to the realization of industrial production .


Molecular Structure Analysis

The molecular formula of this compound is C8H6F3N3O3 . Its average mass is 249.147 Da and its monoisotopic mass is 249.036133 Da .


Chemical Reactions Analysis

2-Nitro-4-(trifluoromethyl)benzenethiol, a compound closely related to this compound, was employed as a reagent in Ugi-Smiles coupling reaction of o-nitrothiophenol . It was also used in the synthesis of monolayer-capped nanoparticles (MCNPs) consisting of 3-5nm Au nanoparticles .

Scientific Research Applications

Molecular Dynamics and Spectroscopy

A study focused on the dynamics and spectroscopic properties of a derivative from 2-pyridinecarboxaldehyde, exhibiting E/Z isomerization under ultraviolet radiation. This research provides insights into the molecular machines and electronic devices applications due to the understanding of spectroscopy and dynamic properties of such compounds (Gordillo et al., 2016).

Degradation and Stability

Another study investigated the degradation processes of nitisinone (NTBC), revealing the formation of stable degradation products under various conditions, which contributes to a better understanding of the risks and benefits of NTBC's medical application (Barchańska et al., 2019).

Cytotoxic Activity

Research on new aroylhydrazones demonstrated significant cytotoxic effects against breast cancer and prostate adenocarcinoma cell lines, suggesting potential applications in cancer therapy (Singh et al., 2017).

Catalytic Applications

A study on Ni(II)-aroylhydrazone complexes highlighted their efficiency as catalyst precursors in solvent-free nitroaldol condensation reactions, indicating potential utility in green chemistry (Sutradhar et al., 2019).

Energetic Materials

Research into the synthesis of 1,3,4-oxadiazoles from nitro-substituted benzoic acids and benzohydrazides explored their potential as high-energy compounds, with implications for materials science and engineering (Wang et al., 2015).

Antimicrobial Activity

A study on nickel (II) complexes with Schiff bases derived from benzohydrazides revealed antimicrobial and superoxide dismutase activity, offering insights into their potential as antimicrobial agents (Patel et al., 2013).

Safety and Hazards

2-Nitro-4-(trifluoromethyl)benzoic acid, a compound closely related to 2-Nitro-4-(trifluoromethyl)benzohydrazide, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O3/c9-8(10,11)4-1-2-5(7(15)13-12)6(3-4)14(16)17/h1-3H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPIBCCKRTYERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727191
Record name 2-Nitro-4-(trifluoromethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830334-29-7
Record name 2-Nitro-4-(trifluoromethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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